

The Discovery of Vitamin H: A Technical Chronicle of Biotin in Biological Research

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The journey to understand **Vitamin H**, now formally known as biotin or vitamin B7, is a compelling narrative of early 20th-century nutritional science. This technical guide provides a comprehensive overview of the pivotal discoveries, key experiments, and brilliant minds that unraveled the mystery of this essential micronutrient. From the initial observations of a peculiar dietary ailment to the elucidation of its vital role as a coenzyme, the history of biotin's discovery laid a foundational stone for our current understanding of cellular metabolism and the intricate interplay between diet and health. This document delves into the core scientific investigations, presenting detailed experimental methodologies, quantitative data, and the logical frameworks that guided this critical area of biological research.

The Era of "Egg-White Injury": Early Observations and Experimentation

The story of biotin begins not with its discovery, but with the observation of a mysterious illness. In the early 1900s, researchers noted that animals fed a diet high in raw egg whites developed a severe deficiency syndrome. This condition, later termed "egg-white injury," was characterized by a constellation of debilitating symptoms.

Key Symptoms of Egg-White Injury

Initial studies in rats by researchers such as W.G. Bateman in 1916, and more detailed investigations by Margarete Boas in 1927 and Helen Parsons in the early 1930s, meticulously documented the physiological effects of a raw egg white diet.^[1] The primary symptoms observed in rats included:

- Severe dermatitis and eczema
- Progressive hair loss (alopecia)
- Loss of muscular coordination and paralysis
- Stunted growth and weight loss
- Spectacled eye appearance (periorbital hair loss)

Experimental Protocols for Inducing Egg-White Injury

The induction of "egg-white injury" became a standardized model for studying this nutritional deficiency. While specific dietary compositions varied slightly between research groups, the fundamental protocol remained consistent.

Objective: To induce a deficiency syndrome by feeding rats a diet where the primary source of protein was raw egg white.

Animal Model: Young, growing albino rats were the preferred model due to their rapid growth rate, which made deficiency symptoms appear more quickly.

General Protocol:

- **Housing:** Rats were housed in individual cages with wire mesh bottoms to prevent coprophagy (ingestion of feces), which could provide a source of microbially synthesized biotin.
- **Dietary Regimen:**
 - **Control Group:** Fed a complete, purified diet containing a known protein source (e.g., casein), carbohydrates, fats, vitamins, and minerals.

- Experimental Group: Fed a similar purified diet, but with dried, raw egg white as the sole source of protein. The egg white typically constituted 15-20% of the total diet by weight.
- Observation Period: The animals were monitored daily for the onset of deficiency symptoms. The full spectrum of "egg-white injury" typically manifested within 3 to 5 weeks.
- Curative Factor Administration: Once symptoms were established, various substances were added to the diet to identify the curative factor.

Table 1: Representative Diet Composition for "Egg-White Injury" Experiments

Component	Control Diet (%)	Experimental Diet (%)
Casein	18	-
Dried Raw Egg White	-	20
Sucrose/Starch	68	66
Vegetable Oil/Lard	8	8
Salt Mixture	4	4
Cod Liver Oil (for Vit. A & D)	2	2
Yeast Extract (as B-vitamin source, excluding the protective factor)	Variable	Variable

Note: This is a generalized representation. Specific studies may have had minor variations in the percentages and sources of carbohydrates, fats, and vitamin/mineral supplements.

The Quest for "Vitamin H": Isolation and Identification

The consistent and reproducible nature of "egg-white injury" spurred a scientific race to isolate and identify the protective factor present in certain foods that could counteract the toxic effects of raw egg whites.

Paul György and the Naming of Vitamin H

In the 1930s, the Hungarian-American biochemist Paul György was a key figure in this endeavor.^[1] He systematically tested various food sources for their ability to cure "egg-white injury" in rats. He found that liver and yeast were particularly potent sources of this protective factor. In 1939, György successfully isolated a highly concentrated form of this curative substance from liver.^[2] Recognizing its crucial role in maintaining healthy hair and skin, he named it "**Vitamin H**," from the German words Haar (hair) and Haut (skin).^[1]

The Convergence of Discoveries: Biotin and Coenzyme R

Contemporaneously, other research groups were isolating the same compound but for different biological activities, leading to a period of nomenclatural confusion.

- **Biotin:** In 1936, Dutch scientists Fritz Kögl and Benno Tönnis isolated a potent yeast growth factor from egg yolk, which they named "biotin" from the Greek word "bios," meaning "life."^[3]
- **Coenzyme R:** Another group of scientists identified a substance essential for the respiration of legume root nodule bacteria, which they termed "coenzyme R."

By 1940, through collaborative efforts and chemical analysis, it became evident that **Vitamin H**, biotin, and coenzyme R were, in fact, the same chemical entity.^[4] The name "biotin" was officially adopted, and it was classified as a member of the B-complex vitamins, specifically Vitamin B7.

Experimental Protocol: Isolation of Biotin from Liver (A Reconstruction)

The following is a reconstructed, generalized protocol based on the historical accounts of biotin isolation from liver, a process pioneered by György and his colleagues.

Objective: To isolate and purify the "egg-white injury" curative factor (**Vitamin H**/biotin) from a rich natural source.

Starting Material: Fresh or desiccated liver tissue (e.g., beef or pork liver).

General Protocol:

- **Initial Extraction:** The liver tissue was homogenized and extracted with a polar solvent, such as acidified water or ethanol, to separate the water-soluble components, including biotin.
- **Adsorption and Elution:** The extract was then passed through an adsorbent material, like charcoal or fuller's earth. Biotin would adsorb to this material, while many impurities would pass through. The biotin was then eluted from the adsorbent using a more polar solvent mixture, such as aqueous pyridine or ammonia.
- **Precipitation of Impurities:** The eluate was treated with various reagents, such as lead acetate or silver nitrate, to precipitate impurities. Biotin remained in the soluble fraction.
- **Esterification and Further Purification:** The partially purified biotin was often converted to its methyl ester to facilitate further purification through techniques like distillation or chromatography on alumina.
- **Crystallization:** The final, highly purified biotin methyl ester was then hydrolyzed back to the free acid and crystallized from a suitable solvent, such as a mixture of methanol and ether, to yield pure, crystalline biotin.

Table 2: Illustrative Yields at Different Stages of Biotin Isolation from Liver

Stage	Procedure	Approximate Yield of Biotin (relative to starting material)
1	Aqueous Extraction	High (most of the biotin is extracted)
2	Adsorption/Elution	70-80%
3	Precipitation of Impurities	50-60%
4	Esterification & Chromatography	20-30%
5	Crystallization	<10%

Note: These are estimated yields based on historical descriptions. The actual yields were often very low, requiring large amounts of starting material.

Unraveling the Structure and Function

With the isolation of pure biotin, the next challenge was to determine its chemical structure and understand its biological role.

The Structure of Biotin

In 1942, Vincent du Vigneaud and his team at Cornell University successfully elucidated the complex bicyclic structure of biotin.^[5] Their meticulous work involved a series of chemical degradation studies, where they broke the molecule into smaller, identifiable fragments. By piecing together the chemical nature of these fragments, they deduced the complete structure of biotin, which was later confirmed by total chemical synthesis.

The Avidin-Biotin Interaction: The Strongest Non-Covalent Bond in Nature

A pivotal breakthrough in understanding "egg-white injury" came with the discovery of avidin, a glycoprotein present in raw egg white. Researchers found that avidin has an extraordinarily high binding affinity for biotin. The avidin-biotin bond is one of the strongest non-covalent interactions known in nature, with a dissociation constant (K_d) in the order of 10^{-15} M.^[6] This tight binding prevents the absorption of biotin from the digestive tract, leading to the observed deficiency symptoms. Cooking denatures avidin, destroying its ability to bind biotin, which is why cooked eggs do not cause this condition.

Table 3: Quantitative Data on the Avidin-Biotin Interaction

Parameter	Value	Reference
Dissociation Constant (Kd)	$\sim 1 \times 10^{-15} \text{ M}$	[6]
Association Rate Constant (kon)	$\sim 7 \times 10^7 \text{ M}^{-1}\text{s}^{-1}$	
Dissociation Rate Constant (koff)	$\sim 1 \times 10^{-6} \text{ s}^{-1}$	
Half-life of the complex	$\sim 200 \text{ days}$	

Biotin as a Coenzyme: The Role of Holocarboxylase Synthetase

The final piece of the puzzle was to understand biotin's function at the molecular level. It was discovered that biotin acts as a covalently attached coenzyme, or prosthetic group, for a class of enzymes called carboxylases. These enzymes are crucial for various metabolic pathways, including:

- Fatty acid synthesis: Acetyl-CoA carboxylase
- Gluconeogenesis: Pyruvate carboxylase
- Amino acid metabolism: Propionyl-CoA carboxylase and β -methylcrotonyl-CoA carboxylase

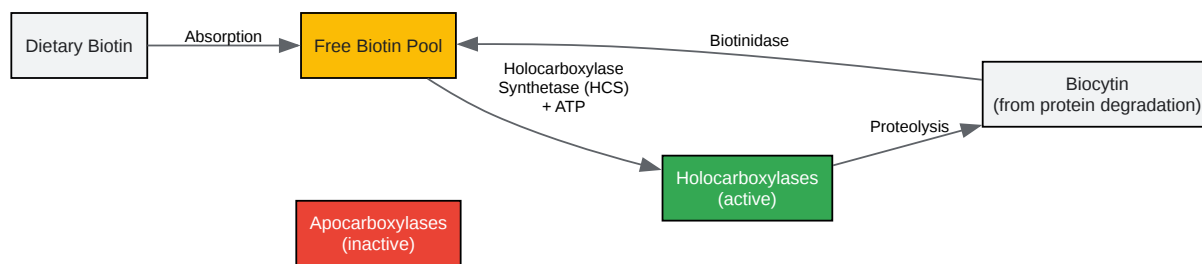
The covalent attachment of biotin to these apocarboxylases (the inactive protein part of the enzyme) is catalyzed by the enzyme holocarboxylase synthetase (HCS). This process, known as biotinylation, is essential for the activation of these carboxylases.

Signaling Pathways and Logical Relationships

The discovery of biotin and its role in metabolism has led to the elucidation of key cellular pathways.

The Biotin Cycle

The "Biotin Cycle" illustrates the utilization and recycling of biotin within the cell.

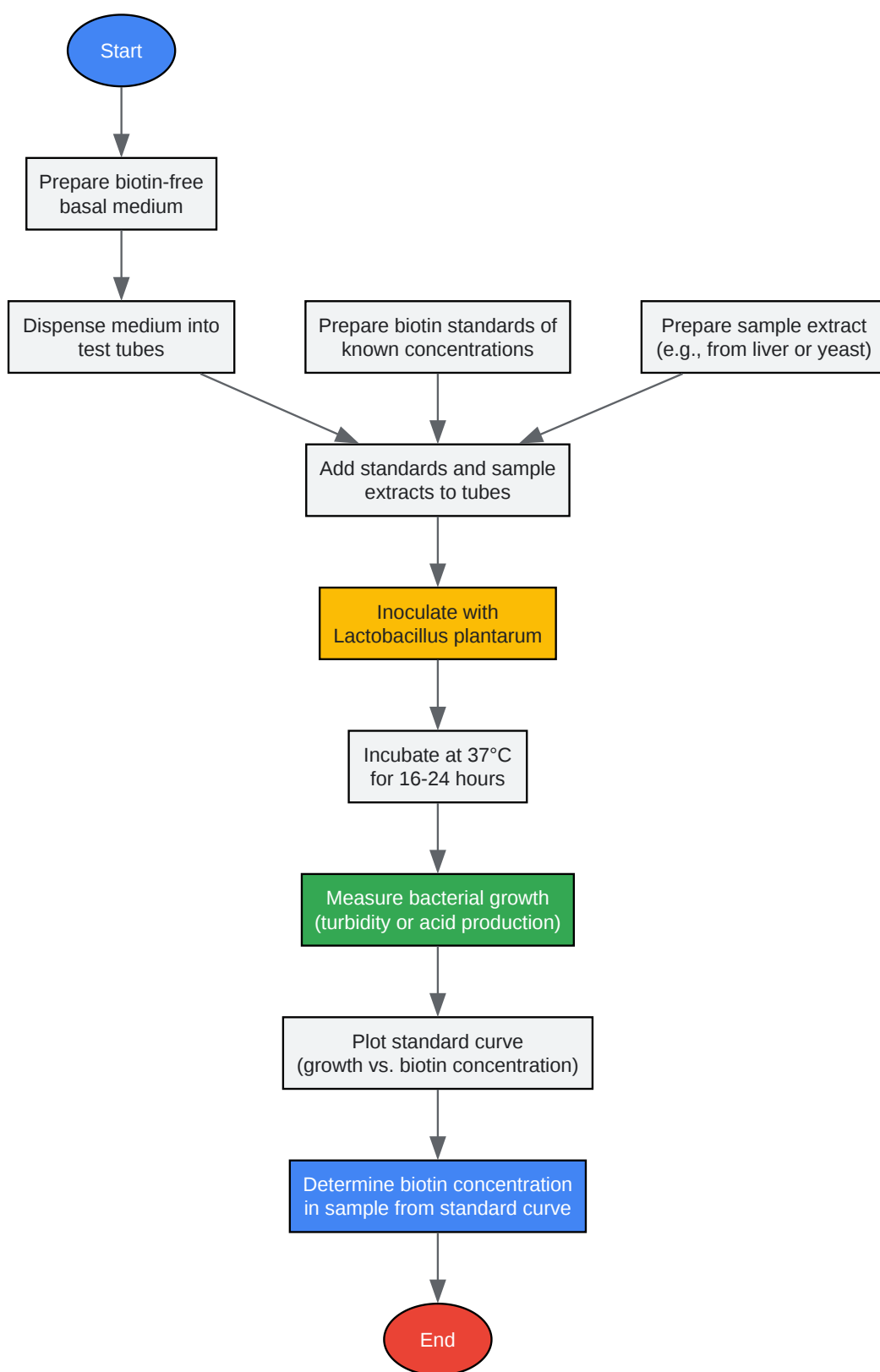


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Caption: The Biotin Cycle illustrates the uptake, utilization, and recycling of biotin.

Experimental Workflow: Microbiological Assay of Biotin

Before the advent of modern analytical techniques, the concentration of biotin in biological samples was determined using microbiological assays. These assays relied on the fact that certain microorganisms, such as *Lactobacillus plantarum*, require biotin for growth.



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Caption: Workflow for the microbiological assay of biotin using *Lactobacillus plantarum*.

Conclusion

The discovery of **Vitamin H**, or biotin, stands as a testament to the power of meticulous observation, rigorous experimentation, and interdisciplinary collaboration. From the initial, seemingly unrelated observations of "egg-white injury," a complex and fascinating story of nutritional biochemistry unfolded. The identification of biotin, the elucidation of its structure, and the discovery of its role as a coenzyme for essential metabolic processes have had a profound impact on our understanding of human health and disease. The legacy of these pioneering researchers continues to inform current research in areas ranging from inborn errors of metabolism to the development of novel biotechnological tools based on the remarkable strength of the avidin-biotin interaction. This technical guide serves as a tribute to their work and a resource for the next generation of scientists building upon this foundational knowledge.

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